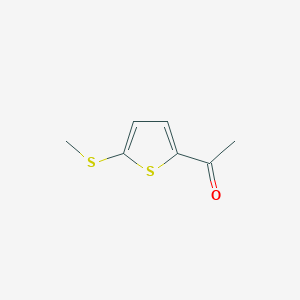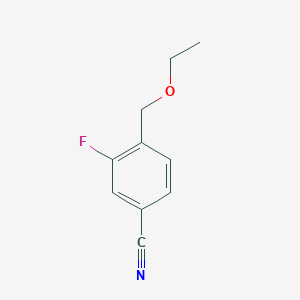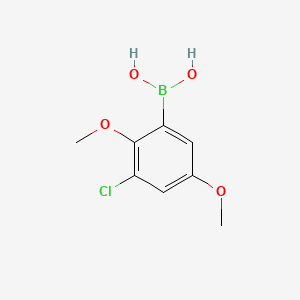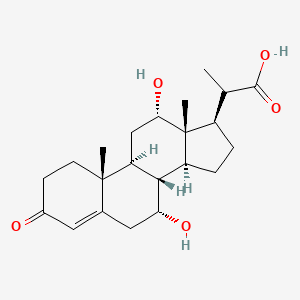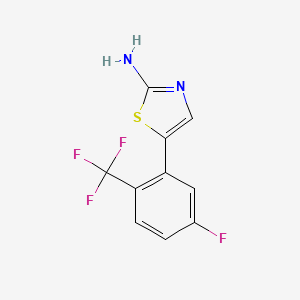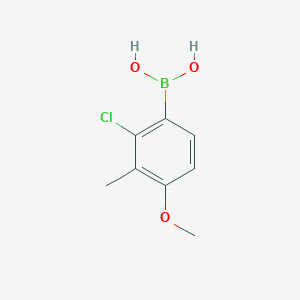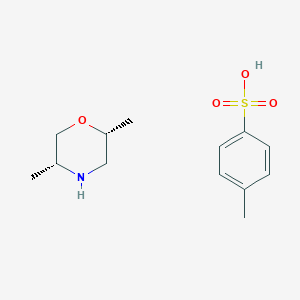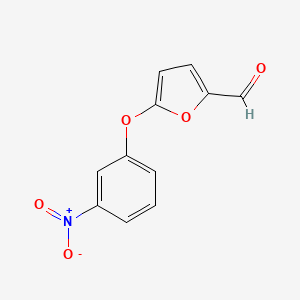![molecular formula C13H24O2 B14023445 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane CAS No. 24571-12-8](/img/structure/B14023445.png)
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane: is a spiro compound characterized by a unique structure where a dioxaspiro ring is fused with a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-diethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization, depending on the desired purity and application.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal group back to the corresponding diol.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxaspiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Applications De Recherche Scientifique
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Incorporated into polymers to enhance their mechanical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities due to its unique structure.
Biological Studies: Used as a probe to study enzyme-catalyzed reactions involving spiro compounds.
Mécanisme D'action
The mechanism by which 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in organic synthesis, the compound acts as a versatile intermediate, while in biological studies, it may interact with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- 1,3-Dioxane-1,3-dithiane spiranes
Uniqueness
This compound is unique due to its specific diethyl substitution, which can influence its reactivity and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
24571-12-8 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
3,3-diethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-3-12(4-2)10-14-13(15-11-12)8-6-5-7-9-13/h3-11H2,1-2H3 |
Clé InChI |
RQPYXILEQGAGLA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2(CCCCC2)OC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


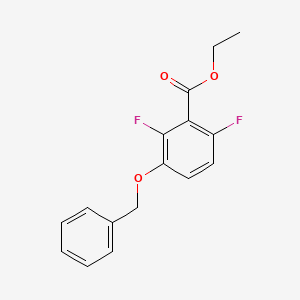
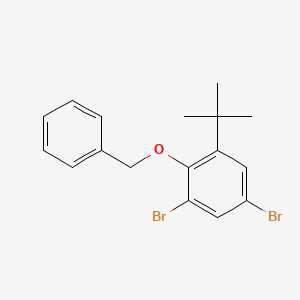
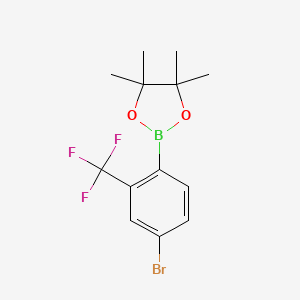
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
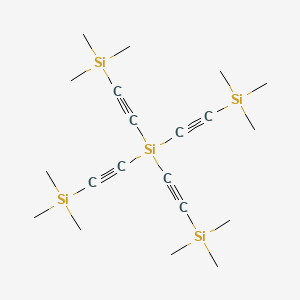
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
